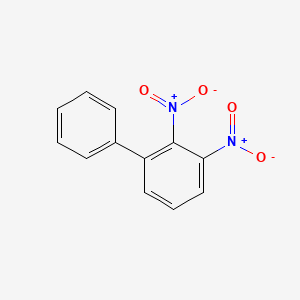
Dinitrodiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitrodiphenyl, specifically 4,4’-dinitrodiphenyl ether, is an organic compound characterized by two nitro groups attached to a diphenyl ether structure. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dinitrodiphenyl ether can be synthesized through the reaction of potassium benzoate with 4-fluoronitrobenzene. The reaction typically occurs under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitro group facilitates the displacement of the fluorine atom by the benzoate ion.
Industrial Production Methods
Industrial production of 4,4’-dinitrodiphenyl ether often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dinitrodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.
Major Products Formed
Reduction: 4,4’-Diaminodiphenyl ether.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Oxidation: Oxidized derivatives of diphenyl ether.
Scientific Research Applications
Chemistry
In chemistry, 4,4’-dinitrodiphenyl ether is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile starting material for various chemical transformations.
Biology and Medicine
In biological and medical research, derivatives of 4,4’-dinitrodiphenyl ether are studied for their potential pharmacological activities. The compound itself, however, is primarily used as a chemical probe to study enzyme activities and reaction mechanisms.
Industry
Industrially, 4,4’-dinitrodiphenyl ether is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry.
Mechanism of Action
The mechanism by which 4,4’-dinitrodiphenyl ether exerts its effects is largely dependent on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenyl ether: Similar structure but with amino groups instead of nitro groups.
4-Nitrodiphenyl ether: Contains only one nitro group.
Diphenyl ether: The parent compound without any nitro groups.
Uniqueness
4,4’-Dinitrodiphenyl ether is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to its analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
38094-35-8 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1,2-dinitro-3-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H |
InChI Key |
IZRWZLBCZMYWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


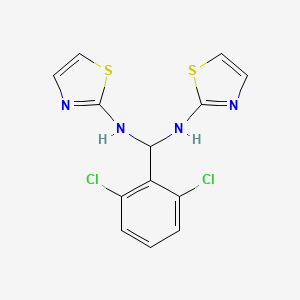
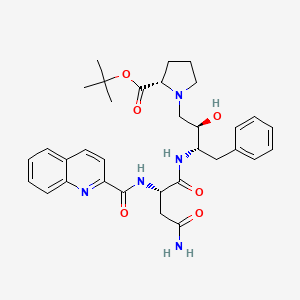

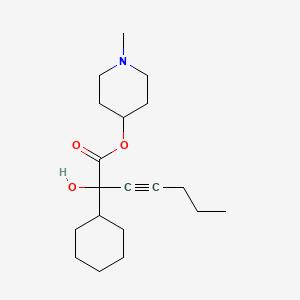
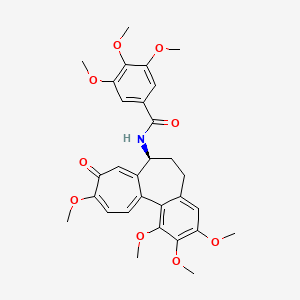
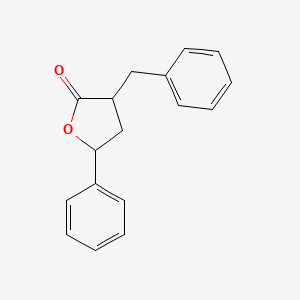

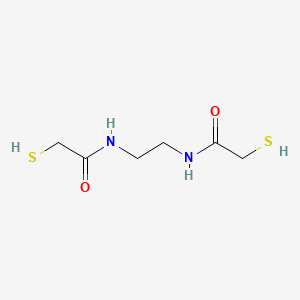
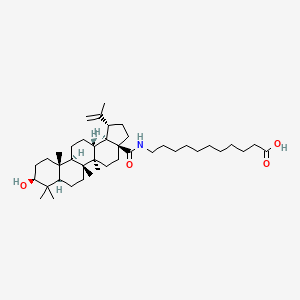
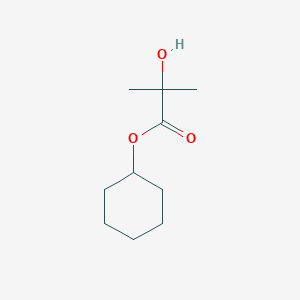


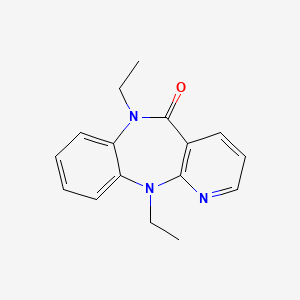
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
